4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Key structural attributes include:
- Position 2: A trifluoromethyl (-CF₃) group, which imparts electron-withdrawing effects and metabolic stability.
- Position 4: A methyl (-CH₃) substituent influencing steric bulk and lipophilicity.
- Position 6: A carboxylic acid (-COOH) group, likely critical for solubility and biological interactions.
Properties
Molecular Formula |
C8H5F3N4O3 |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
4-methyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5F3N4O3/c1-14-2-3(5(17)18)4(16)15-7(14)12-6(13-15)8(9,10)11/h2H,1H3,(H,17,18) |
InChI Key |
YSXWARAWGAAZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-amino-1,2,4-triazole with ethyl trifluoroacetate in the presence of a base, followed by cyclization with formic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group undergoes hydrolysis under basic or acidic conditions to form salts or derivatives. For example:
-
Base-mediated hydrolysis : Reacts with NaOH to yield the sodium carboxylate salt, enhancing solubility in aqueous media.
-
Acid-mediated hydrolysis : Forms protonated intermediates in the presence of HCl, which can further participate in esterification or amidation.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | NaOH/HCl | Aqueous, reflux | Sodium carboxylate/Protonated acid |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively:
-
Esterification : Ethanol or methanol in the presence of H₂SO₄ yields ethyl or methyl esters .
-
Amidation : Primary amines (e.g., methylamine) under basic conditions produce amide derivatives.
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux, 6–8 h | 75–85% |
| Amidation | Methylamine, DCC | DMF, RT, 12 h | 60–70% |
Substitution Reactions
The trifluoromethyl group and triazole ring participate in nucleophilic substitution:
-
Nucleophilic attack : Thiols or amines replace the trifluoromethyl group under basic conditions.
-
Halogenation : Reaction with PCl₅/PBr₃ introduces halogens at the pyrimidine ring.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Thiol substitution | Benzylthiol, K₂CO₃ | DMSO, 80°C, 4 h | Thioether derivative |
| Bromination | PBr₃ | Acetic acid, 60°C | 6-Bromo-substituted analog |
Cyclization and Ring Expansion
The triazolo-pyrimidine core undergoes cyclization with aldehydes or ketones to form fused heterocycles :
-
Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) to form pyrano-triazolo-pyrimidines .
-
Michael addition : Cyclizes with ethyl acetoacetate to generate pyrimidine-fused derivatives .
| Reaction Type | Reagents | Conditions | Application |
|---|---|---|---|
| Knoevenagel | Benzaldehyde, ZnO | Solvent-free, MW | Anticancer agents |
| Michael addition | Ethyl acetoacetate | EtOH, reflux | Triazolo-pyrimidine analogs |
Oxidation and Reduction
-
Oxidation : The 7-oxo group is resistant to further oxidation, but the pyrimidine ring reacts with KMnO₄ in acidic media to form N-oxides.
-
Reduction : NaBH₄ selectively reduces the triazole ring’s double bonds, producing dihydro derivatives.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2 h | N-oxide formation |
| Reduction | NaBH₄ | MeOH, RT | Dihydro-triazolo-pyrimidine |
Mechanistic Insights
The compound’s reactivity is driven by:
-
Electron-withdrawing effects : The trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution .
-
Acid-base properties : The carboxylic acid (pKa ~3–4) facilitates proton exchange in polar solvents .
-
Ring strain : The fused triazolo-pyrimidine system promotes cycloaddition reactions .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit significant antimicrobial activity. In a study conducted by El-Koussi (2008), several synthesized derivatives were evaluated for their efficacy against mycobacterial strains. The results demonstrated promising activity against Mycobacterium tuberculosis and other pathogens .
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. For instance, compounds derived from this scaffold have shown cytotoxic effects against human colon cancer cell lines (HCT-116 and HT-29). The mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 .
Case Studies
| Study Reference | Target Organism | Activity Observed | Mechanism |
|---|---|---|---|
| El-Koussi (2008) | Mycobacterium tuberculosis | Significant antimicrobial activity | Not specified |
| Recent Anticancer Study | HT-29 Colon Cancer Cells | Induction of apoptosis | Upregulation of Bax; Downregulation of Bcl2 |
Therapeutic Applications
Given its diverse biological activities, this compound holds potential in various therapeutic areas:
- Antimicrobial Therapy : Its effectiveness against resistant strains of bacteria makes it a candidate for developing new antibiotics.
- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests potential applications in oncology as a chemotherapeutic agent.
- Pharmaceutical Development : As a versatile scaffold, it can be modified to enhance efficacy and reduce side effects in drug formulations.
Mechanism of Action
The mechanism of action of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound acts as an inhibitor of various enzymes, disrupting essential biological pathways. For example, it can inhibit dihydroorotate dehydrogenase, leading to antiproliferative effects in cancer cells . Additionally, it can bind to HIV TAR RNA, affecting viral replication .
Comparison with Similar Compounds
Substituent Effects at Position 2
The trifluoromethyl group at position 2 distinguishes this compound from analogs with nitro, aryl, or amino substituents. Key comparisons include:
Key Observations :
Substituent Effects at Position 4
The methyl group at position 4 contrasts with longer alkyl chains in analogs:
Key Observations :
- The methyl group in the target compound may favor renal excretion due to lower logP.
Role of the Carboxylic Acid at Position 6
The -COOH group at position 6 is a common feature in triazolo[1,5-a]pyrimidines, enabling salt formation and solubility. Comparisons include:
Biological Activity
4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 1.0 | P. aeruginosa |
The Minimum Inhibitory Concentration (MIC) values suggest that triazolo[1,5-a]pyrimidines can be potent against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Studies have shown that triazole derivatives can modulate inflammatory pathways. For example, they may inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in macrophage cell lines . This suggests that the compound could potentially serve as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity in Cell Lines
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound D | 10 | iNOS |
| Compound E | 15 | COX-2 |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antibacterial properties of various triazolo-pyrimidine derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited up to 16 times higher activity than standard antibiotics like ampicillin .
- Inflammation Modulation : In a controlled experiment using RAW264.7 cells, a derivative of the compound was shown to significantly reduce TNF-alpha levels compared to untreated controls, indicating its potential use in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidines is closely related to their chemical structure. Modifications at specific positions on the ring can enhance their potency and selectivity against target pathogens or inflammatory pathways. For instance, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability .
Q & A
Q. What are the optimal synthetic routes for preparing 4-methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions involving trifluoromethyl-substituted precursors. A typical protocol involves:
- Stepwise assembly : Reacting ethyl 5-amino-7-(4-substituted-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate derivatives with trifluoromethylating agents under reflux conditions in ethanol/water mixtures (1:1 v/v) using TMDP (trimethylenediphosphine) as a catalyst .
- Key parameters : Reaction monitoring via TLC, purification via silica gel chromatography, and characterization by / NMR and ESI-MS .
Q. How is structural characterization performed for this compound?
Critical analytical methods include:
- Nuclear Magnetic Resonance (NMR) : NMR (200–400 MHz, DMSO-d6) identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl), with characteristic shifts at δ 8.80–8.90 ppm for aromatic protons and δ 2.38–2.60 ppm for methyl groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 378.2 [M+H]) confirm molecular weight and fragmentation patterns .
- Melting Point Analysis : Values between 190–195°C validate purity .
Q. What safety precautions are required when handling this compound?
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation, and potential organ toxicity .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of dust. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Molecular docking studies (e.g., targeting CB2 cannabinoid receptors) reveal that the trifluoromethyl group enhances binding affinity by forming hydrophobic interactions. Modifications at the 4-methyl position can alter metabolic stability .
- DFT Calculations : Predict electronic effects of substituents on reactivity and solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in CB2 receptor binding affinities may arise from:
- Experimental variability : Differences in assay conditions (e.g., buffer pH, temperature) .
- Stereochemical purity : Ensure enantiomeric excess via chiral HPLC or X-ray crystallography .
- Solution : Standardize protocols (e.g., IC50 determination under uniform conditions) and validate purity via -NMR integration .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Optimization :
- Catalyst selection : TMDP reduces side reactions (e.g., ester hydrolysis) compared to traditional bases .
- Solvent system : Ethanol/water (1:1 v/v) improves yield (up to 94%) by balancing polarity and solubility .
- Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction kinetics .
Methodological Challenges
Q. What are the limitations of current analytical techniques for this compound?
- NMR Sensitivity : Overlapping signals for diastereomers require advanced techniques like -NMR or 2D-COSY .
- Mass Spectrometry : Fragmentation patterns may obscure low-abundance impurities; pair with HPLC-UV for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
